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Introduction

Methyl 7-aminoheptanoate hydrochloride is a bifunctional organic molecule of significant
interest to researchers in synthetic chemistry and drug development. Structurally, it is a linear
seven-carbon chain capped by a methyl ester at one terminus and a protonated primary amine
at the other. This arrangement makes it an exceptionally useful building block, particularly as a
flexible aliphatic linker. Its most prominent application is in the burgeoning field of targeted
protein degradation, where it serves as a key component in the synthesis of Proteolysis
Targeting Chimeras (PROTACS).[1] This guide provides a comprehensive technical overview of
its structure, properties, synthesis, and critical applications for professionals in the field.

Molecular Structure and Physicochemical
Properties

Methyl 7-aminoheptanoate hydrochloride is the salt formed between the amino ester, methyl
7-aminoheptanoate, and hydrochloric acid. The protonation of the terminal amino group is a
deliberate and critical feature for the compound's stability and handling.

Chemical Structure:
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Rationale for the Hydrochloride Salt Form

Amino acid esters are frequently prepared and stored as their hydrochloride salts for several
key reasons that enhance their utility in a research setting:

o Enhanced Stability: The protonation of the nucleophilic amino group prevents it from
catalyzing the hydrolysis of the nearby ester functional group. This significantly increases the
compound's shelf-life and ensures its integrity during storage.

e Improved Handling: The salt form is typically a stable, crystalline solid, which is easier to
handle, weigh, and store compared to the corresponding free amine, which may be a liquid
or a low-melting-point solid.

 Increased Solubility: The ionic nature of the hydrochloride salt often improves solubility in
polar protic solvents, which can be advantageous for certain reaction setups.

Physicochemical Data Summary

The key quantitative and qualitative properties of Methyl 7-aminoheptanoate hydrochloride
are summarized below for quick reference.
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Property Value Reference(s)
CAS Number 17994-94-4 [2],
Molecular Formula CsH1sCINO2 [31.[2]
Molecular Weight 195.69 g/mol [31.[2]

White to yellow or off-white to
Appearance ) ] [3],

pink solid
Purity (Typical) >97% (by NMR) [3]

Storage Conditions

Store at room temperature or
under refrigeration. Keep

container tightly closed.

methyl 7-

IUPAC Name aminoheptanoate;hydrochlorid [2]
e
CHMAEAFFKRYPQT-

InChl Key

UHFFFAOYSA-N

Spectroscopic Characterization (Predicted)

While a Certificate of Analysis confirms the structure is consistent with NMR data, publicly

available experimental spectra are scarce.[3] This section provides a predicted analysis based

on fundamental principles of spectroscopy, which serves as a reliable guide for researchers to

verify the identity and purity of the compound.

Predicted *H NMR Spectrum

(Solvent: DMSO-de, 400 MHz)

e 0 8.15 (broad s, 3H): Protons of the ammonium group (-N*Hs). The broadness is due to

quadrupolar coupling with the nitrogen atom and chemical exchange.

e 0 3.58 (s, 3H): The three protons of the methyl ester group (-OCHs).
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0 2.75 (t, J = 7.6 Hz, 2H): The two protons on the carbon adjacent to the ammonium group
(C7-Hz2). The triplet arises from coupling to the neighboring CHz group.

0 2.29 (t, J = 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl group
(C2-H2).

0 1.58 - 1.45 (m, 4H): A multiplet arising from the protons on the carbons beta to each
functional group (C3-Hz and C6-Hz).

0 1.35 - 1.25 (m, 2H): A multiplet from the remaining central methylene protons (C4-Hz or
C5-Hz2).

Predicted *C NMR Spectrum

(Solvent: DMSO-ds, 100 MHZz)

0 173.5: Carbonyl carbon of the methyl ester (C1).

0 51.2: Methyl carbon of the ester group (-OCHs3).

0 38.9: Carbon adjacent to the ammonium group (C7).

0 33.1: Carbon alpha to the ester carbonyl (C2).

0 27.9, 27.0, 25.8, 24.2: The four internal methylene carbons (C3, C4, C5, C6). Precise
assignment requires 2D NMR, but they will reside in this aliphatic region.

Predicted FT-IR Spectrum

(Solid Phase, KBr Pellet)

e 3200-2800 cm~1 (broad): Strong, broad absorption corresponding to the N*-H stretching
vibrations of the primary ammonium salt.

e 2940 & 2860 cm~1: Sharp, medium-to-strong peaks from the asymmetric and symmetric C-H
stretching of the methylene and methyl groups.
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e ~1735 cm™! (strong, sharp): The characteristic C=0 stretching vibration of the saturated
aliphatic ester.

e ~1240 & 1170 cm~1: Strong C-O stretching vibrations associated with the ester linkage.

Predicted Mass Spectrum (ESI+)

The mass spectrum would be acquired on the free base after in-source neutralization.
o Expected [M+H]*: 160.13 Da (for CsH1sNO2").

o Key Fragmentation: A prominent fragment would be observed at m/z 128 by the loss of
methanol (CH3OH) or at m/z 101 by the loss of the carbomethoxy group (-COOCHs3).
Cleavage along the alkyl chain would also produce a series of smaller fragment ions.

Synthesis and Purification Protocol

The most reliable and common method for preparing methyl 7-aminoheptanoate
hydrochloride is the Fischer-Speier esterification of the parent amino acid using methanol with
an in situ generated acid catalyst, typically from thionyl chloride (SOCI2).[4][5]

Causality of Experimental Choices

e Thionyl Chloride (SOCI2): This reagent serves a dual purpose. It reacts exothermically with
the methanol solvent to generate anhydrous hydrogen chloride (HCI), the true catalyst for the
esterification.[5] Secondly, SOCIz is an excellent dehydrating agent, consuming the water
produced during the reaction. This is critical because Fischer esterification is an equilibrium
process; removing water drives the reaction to completion according to Le Chatelier's
principle.[6]

¢ Anhydrous Methanol: Using an anhydrous alcohol is essential to prevent the immediate
hydrolysis of the thionyl chloride and to maximize the efficiency of the esterification.

o Reflux Conditions: Heating the reaction to the boiling point of methanol increases the
reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Experimental Workflow: Synthesis
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Reaction Setup
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Y

[Warrn to Room Ternperaturej

Drives equilibrium
\

Heat to Reflux (65°C)
(Monitor by TLC, ~3-5 hours)

Work-up & Isolation

[Cool to Room Temperatura

Removes excess
MeOH/SOCI2
Y

Concentrate under
reduced pressure

\

Precipitate/Triturate with
dry diethyl ether

Y

Filter and wash solid
with diethyl ether

A

Dry under vacuum
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Caption: Workflow for the synthesis of Methyl 7-aminoheptanoate HCI.
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Step-by-Step Methodology

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux
condenser under an inert atmosphere (N2 or Ar), add 7-aminoheptanoic acid (1.0 eq).
Suspend the solid in anhydrous methanol (approx. 0.2 M concentration).

Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2
- 1.5 eq) dropwise via syringe over 15-20 minutes. Caution: This addition is exothermic and
releases HCIl and SO: gas; it must be performed in a well-ventilated fume hood.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Heat the reaction to reflux (approx. 65°C) and maintain for 3-5 hours.
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess
reagents under reduced pressure using a rotary evaporator.

Purification: To the resulting residue, add a sufficient volume of cold, dry diethyl ether and stir
or sonicate. The hydrochloride salt product will precipitate as a white solid.

Final Steps: Collect the solid by vacuum filtration, wash thoroughly with several portions of
dry diethyl ether to remove any non-polar impurities, and dry under high vacuum to yield the
final product. The purity can be confirmed by *H NMR and melting point analysis.

Chemical Reactivity and Utilization

For Methyl 7-aminoheptanoate hydrochloride to be used as a nucleophile in subsequent

reactions (e.g., amide bond formation), the primary amine must be deprotonated from its

ammonium salt form to the free amine.

Deprotonation Protocol

A standard and effective method involves a simple aqueous basic wash followed by extraction.
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Caption: Workflow for deprotonation to the free amine.
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Step-by-Step Methodology

o Dissolution: Dissolve the Methyl 7-aminoheptanoate hydrochloride (1.0 eq) in a suitable
organic solvent like dichloromethane (DCM) or ethyl acetate.

o Neutralization: Transfer the solution to a separatory funnel and add an excess of a mild
agueous base, such as saturated sodium bicarbonate (NaHCOs) or 1M potassium carbonate
(K2CO3).

o Extraction: Stopper the funnel and shake vigorously, venting frequently to release the
pressure from CO:2 evolution. Continue until gas evolution ceases.

o Separation: Allow the layers to separate and drain the organic (bottom) layer. Extract the
agueous layer two more times with fresh portions of the organic solvent.

e Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium
sulfate (NazS0a4) or magnesium sulfate (MgSOa). Filter off the drying agent and concentrate
the filtrate under reduced pressure.

e Usage: The resulting free amine is a clear oil or low-melting solid and should be used
immediately in the next synthetic step without purification, as it is less stable than the salt
form.

Application in PROTAC Drug Development

The primary utility of this molecule is as a simple, flexible linker in the synthesis of PROTACs.

The Role of the Linker in PROTACSs

PROTACSs are heterobifunctional molecules designed to co-opt the cell's natural protein
disposal system.[1] They consist of three parts:

o A"warhead" ligand that binds to a target Protein of Interest (POI).
e An "anchor" ligand that binds to an E3 ubiquitin ligase.

¢ Alinker that connects the warhead and the anchor.
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The linker's role is not merely passive; its length, composition, and flexibility are critical for
enabling the formation of a stable and productive ternary complex between the POI and the E3
ligase, which is the prerequisite for the ubiquitination and subsequent degradation of the target
protein.[7]

Why Aliphatic Linkers are Effective

Simple alkyl chains, such as the heptanoate chain in this molecule, are among the most
common motifs used in PROTAC linkers.[8] Their effectiveness stems from several key
properties:

 Flexibility: The free rotation around the C-C single bonds provides the conformational
flexibility needed for the warhead and anchor to adopt an optimal orientation for ternary
complex formation.[9]

o Synthetic Accessibility: They are synthetically straightforward to incorporate. The free amine
of methyl 7-aminoheptanoate can be acylated to attach it to one ligand, and the ester can be
hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand.

o Modulability: A homologous series of linkers (e.g., aminopentanoate, aminohexanoate,
aminoheptanoate) can be easily synthesized to systematically vary the linker length, which is
a crucial parameter for optimizing degradation efficiency.[10]

Conceptual Diagram of PROTAC Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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